

A Comparative Crystallographic Analysis of 2-Chloro-5-Substituted Pyrimidine Derivatives

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Compound of Interest

2-Chloro-5(trifluoromethyl)pyrimidine

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **2-chloro-5-(trifluoromethyl)pyrimidine**, a scaffold of interest in medicinal chemistry. While a crystal structure for the parent compound was not publicly available at the time of this publication, this guide presents a detailed comparison with structurally related pyrimidine derivatives to elucidate the impact of substituent modifications on molecular geometry and crystal packing.

The pyrimidine core is a ubiquitous motif in numerous therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. The following sections detail the crystallographic parameters of selected 2-chloro-5-substituted pyrimidine analogs, offering insights into their solid-state conformations.

Comparative Crystallographic Data

The table below summarizes key crystallographic parameters for a selection of pyrimidine derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and refinement statistics.



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5- (2,3 ,5- tric hlor oph enyl)-2, 4- dia min opy	C10 H7 Cl3 N4· CH 3O H	Tric linic	P-1	6.4 870 (10)	9.2 16(2)	12. 016 (2)	75. 78	89. 95(3)	83. 45	691 .5(2)	2	0.0 427	[2]



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Experimental Protocols

A generalized workflow for single-crystal X-ray diffraction is outlined below. Specific experimental details for the compounds listed can be found in the cited literature.

Synthesis and Crystallization

The synthesis of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine was achieved via a Sonogashira-Hagihara cross-coupling reaction between 2-chloro-5-iodopyrimidine and 2-methyl-3-butyn-2-ol.[1] Colorless crystals suitable for X-ray diffraction were obtained by slow evaporation from an n-hexane solution.[1] The thiazolo[4,5-d]pyrimidine derivative was crystallized by slow evaporation from toluene at ambient temperature.[5]

X-ray Data Collection and Structure Refinement

For 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, X-ray diffraction data were collected at 150 K using a diffractometer with Mo K α radiation (λ = 0.71073 Å).[1] The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.



In the case of the thiazolo[4,5-d]pyrimidine derivative, data collection was performed on a diffractometer with Cu K α radiation (λ = 1.54178 Å) at 130(2) K.[5] The structure was also solved by direct methods and refined on F².

Molecular and Crystal Structure Insights

The crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine reveals an almost planar pyrimidine ring.[1] The crystal packing is dominated by intermolecular O—H···N hydrogen bonds between the hydroxyl group and a pyrimidine nitrogen atom, as well as C—H···O interactions, forming a three-dimensional network.[1]

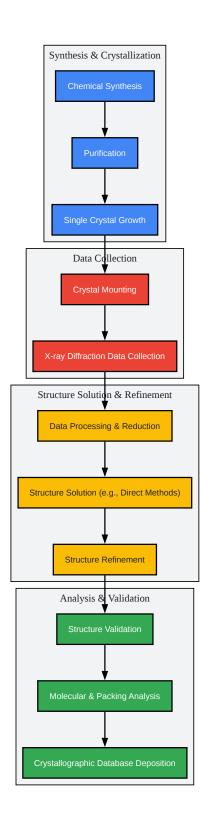
The analysis of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine is particularly interesting as it exists in two crystalline forms (polymorphs).[2][3] Form I crystallizes in a triclinic space group and incorporates a methanol molecule in the crystal lattice, while Form II is monoclinic and solvent-free.[2][3] This highlights how crystallization conditions can influence the solid-state arrangement of the same molecule.

The fused ring system of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1] [4]thiazolo[4,5-d]pyrimidin-7(6H)-one introduces significant steric and electronic changes. The thiazolopyrimidine core is nearly coplanar, and the crystal structure is a semi-solvate with a disordered toluene molecule.[5]

Logical Workflow of X-ray Crystallography

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.





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Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.



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References

- 1. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Temperature X-ray Structures of Two Crystalline Forms (I) and (II) of the Pyrimidine Derivative and Sodium Channel Blocker BW1003C87: 5-(2,3,5-Trichlorophenyl)-2,4-diaminopyrimidine | Semantic Scholar [semanticscholar.org]
- 3. Greenwich Academic Literature Archive Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine [gala.gre.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
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